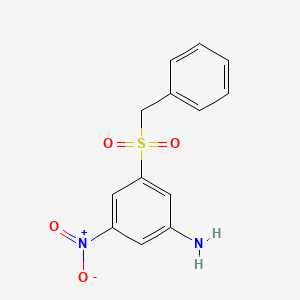

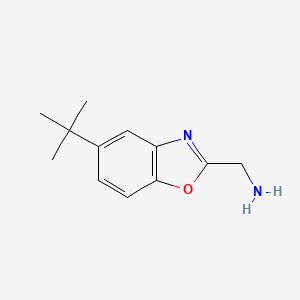

3-(Benzylsulfonyl)-5-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Benzylsulfonyl)-5-nitroaniline” likely contains a benzylsulfonyl group and a nitroaniline group. A sulfonyl group is a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group . Nitroaniline, on the other hand, is an organic compound consisting of a phenyl group attached to an amino group and a nitro group.

Synthesis Analysis

While specific synthesis methods for “3-(Benzylsulfonyl)-5-nitroaniline” were not found, sulfonyl groups can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen . Additionally, synthesis methods for similar compounds often involve multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Chemical Reactions Analysis

While specific chemical reactions involving “3-(Benzylsulfonyl)-5-nitroaniline” were not found, sulfonyl groups can be reduced to the sulfide with DIBALH . Additionally, the reactions of similar compounds provide powerful, modern tools for the design of a wide variety of aromatic azoles .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 3-(Benzylsulfonyl)-5-nitroaniline Applications

3-(Benzylsulfonyl)-5-nitroaniline is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Pharmaceutical Research: 3-(Benzylsulfonyl)-5-nitroaniline may serve as a precursor in the synthesis of sulfonamide-based compounds, which are known for their wide range of pharmacological activities. Sulfonamides have been integral in drug design due to their antibacterial, anticonvulsant, antifungal, and antimalarial properties . The compound’s ability to undergo substitution reactions makes it a valuable candidate for creating novel drug molecules.

Enzyme Inhibition Studies: The compound’s structure allows it to act as an inhibitor for certain enzymes. For example, it could be used to prepare sulfone analogues of sulfides, which have shown promise in inhibiting the enzyme dihydrofolate reductase . This enzyme is a target for anticancer drugs, making 3-(Benzylsulfonyl)-5-nitroaniline a compound of interest in cancer research.

Propiedades

IUPAC Name |

3-benzylsulfonyl-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLLPNLKTNURMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylsulfonyl)-5-nitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)